molecular formula C15H9BN2O3 B1667276 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile CAS No. 906673-33-4

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

Cat. No.: B1667276
CAS No.: 906673-33-4
M. Wt: 276.06 g/mol
InChI Key: UBMGTTRDNUKZMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AN2898 involves several steps, starting with the preparation of the boron-containing core structure. The key steps typically include:

    Formation of the Boron Core: The boron core is synthesized through a series of reactions involving boronic acid derivatives.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of AN2898 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

AN2898 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the boron core.

    Substitution: Substitution reactions can introduce different substituents to the core structure, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols or amines.

Scientific Research Applications

    Chemistry: As a PDE-4 inhibitor, AN2898 is used in research to study the inhibition of phosphodiesterase enzymes, which play a role in cellular signaling.

    Biology: The compound is investigated for its effects on inflammatory pathways, making it relevant in studies of immune response and inflammation.

    Medicine: AN2898 has shown promise in treating atopic dermatitis by reducing inflammation and itching. .

    Industry: Potential applications in the pharmaceutical industry include the development of new topical treatments for skin diseases.

Mechanism of Action

AN2898 exerts its effects by inhibiting phosphodiesterase-4 (PDE-4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, AN2898 increases the levels of cAMP within cells, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating inflammatory skin conditions like atopic dermatitis .

Comparison with Similar Compounds

Similar Compounds

    AN2728: Another boron-based PDE-4 inhibitor developed by Anacor Pharmaceuticals, used for similar indications.

    Crisaborole: A PDE-4 inhibitor used in the treatment of atopic dermatitis.

    Roflumilast: A PDE-4 inhibitor used for chronic obstructive pulmonary disease (COPD).

Uniqueness of AN2898

AN2898 is unique due to its specific boron-based structure, which provides distinct pharmacological properties compared to other PDE-4 inhibitors. Its efficacy in treating atopic dermatitis with minimal adverse effects makes it a promising candidate for further development .

Properties

CAS No.

906673-33-4

Molecular Formula

C15H9BN2O3

Molecular Weight

276.06 g/mol

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2

InChI Key

UBMGTTRDNUKZMT-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Appearance

Solid powder

906673-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AN-2898;  AN 2898;  AN2898.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
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4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

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